molecular formula C19H17Cl2NO6S B379846 dimethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate CAS No. 302802-74-0

dimethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B379846
CAS No.: 302802-74-0
M. Wt: 458.3g/mol
InChI Key: QVUISMWAIHUOLL-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with a molecular formula of C19H18ClNO6S. This compound is notable for its unique structure, which includes a cyclopenta[b]thiophene core, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylate groups to form the dimethyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

302802-74-0

Molecular Formula

C19H17Cl2NO6S

Molecular Weight

458.3g/mol

IUPAC Name

dimethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C19H17Cl2NO6S/c1-26-18(24)10-4-6-13-15(10)16(19(25)27-2)17(29-13)22-14(23)8-28-12-5-3-9(20)7-11(12)21/h3,5,7,10H,4,6,8H2,1-2H3,(H,22,23)

InChI Key

QVUISMWAIHUOLL-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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